Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
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Description
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride, also known as BAZOC, is a novel chemical compound with a wide range of potential applications in scientific research. BAZOC is a cyclic carbamate with a six-member ring structure containing two nitrogen atoms and an oxygen atom. It is a white crystalline solid with a melting point of 146-148°C. BAZOC is synthesized from benzyl alcohol, azaspiro[2.5]octan-1-ylcarbamic acid, and hydrochloric acid, and is used in various laboratory experiments.
Scientific Research Applications
Crystallographic Analysis
The compound's structural features, including its crystallographic characteristics and molecular interactions, have been extensively studied. For instance, the stereochemical assignment of similar azaspirocyclic compounds was determined through single crystal X-ray diffraction, which revealed detailed information about their crystal structure and hydrogen bonding interactions (Christensen et al., 2011). Furthermore, the crystal and molecular structure of related azaspiro compounds has been analyzed, providing insights into their conformation and molecular interactions, such as hydrogen bonding patterns (Manjunath et al., 2011).
Synthesis and Chemical Properties
This compound has been the focus of various synthetic routes and studies on its chemical properties. A notable research direction involves the diversity-oriented synthesis of azaspirocycles, where novel building blocks like omega-unsaturated dicyclopropylmethylamines are converted into heterocyclic azaspirocycles, indicating its importance in chemistry-driven drug discovery (Wipf et al., 2004). Similarly, the synthesis of 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery highlights the innovative applications of these compounds in the field (Chalyk et al., 2017).
Pharmacological Studies
Research has also explored the pharmacological potential of related azaspiro compounds. For example, the study of the antitumor and anti-angiogenic activity of novel hydantoin derivatives, which are azaspiro bicyclic hydantoin derivatives, has been a significant area of investigation. These studies have shown promising results against various cancer cell lines and have helped in understanding the molecular mechanisms involved in their anti-proliferative effects (Basappa et al., 2009).
Corrosion Inhibition
Azaspirocyclic compounds have been studied for their potential as corrosion inhibitors, indicating their applicability in materials science and engineering. Research on spirocyclopropane derivatives, for example, has shown their effectiveness in protecting mild steel in acidic environments, showcasing the compounds' utility in industrial applications (Chafiq et al., 2020).
properties
IUPAC Name |
benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKPNJXYJKJEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride |
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